5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
CAS No.: 2034336-94-0
Cat. No.: VC7503866
Molecular Formula: C17H17ClN4O3S
Molecular Weight: 392.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034336-94-0 |
|---|---|
| Molecular Formula | C17H17ClN4O3S |
| Molecular Weight | 392.86 |
| IUPAC Name | 5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H17ClN4O3S/c1-22-15(5-6-20-22)13-7-12(9-19-11-13)10-21-26(23,24)17-8-14(18)3-4-16(17)25-2/h3-9,11,21H,10H2,1-2H3 |
| Standard InChI Key | XNHZRYKKESCJHC-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted with chlorine and methoxy groups at the 5- and 2-positions, respectively. A pyridinylmethyl group attached to the sulfonamide nitrogen is further functionalized with a 1-methyl-1H-pyrazol-5-yl moiety at the 5-position of the pyridine ring . The IUPAC name, 5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide, reflects this arrangement.
Key Properties
-
Molecular Weight: 392.86 g/mol
-
Solubility: Limited data available; solubility likely depends on pH and solvent polarity.
-
Spectral Data: The InChIKey (XNHZRYKKESCJHC-UHFFFAOYSA-N) and SMILES (COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C) provide identifiers for structural verification .
Synthesis and Production
Synthetic Pathways
The compound is synthesized through multi-step organic reactions, as outlined in patent US3965173A . A generalized approach involves:
-
Methylation: 5-Chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.
-
Aminolysis: Reaction with phenethylamine yields N-phenethyl-5-chloro-2-methoxybenzamide.
-
Chlorosulfonation: Introduction of a sulfonyl chloride group.
-
Final Aminolysis: Substitution with 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethylamine .
Table 1: Key Synthetic Steps and Conditions
Optimization Challenges
Patent US3965173A emphasizes the importance of anhydrous conditions during methylation to avoid side reactions . Yield optimization remains critical, with purification often requiring column chromatography or recrystallization.
Biological Activities and Mechanistic Insights
Pharmacological Applications
-
Anticancer Agents: Pyrazole and pyridine motifs are prevalent in kinase inhibitors (e.g., c-Met, ALK).
-
Antibacterial Development: Resistance to traditional sulfonamides necessitates novel derivatives .
Table 2: Comparative Bioactivity of Sulfonamide Derivatives
Research Advancements and Challenges
Recent Studies
A 2023 study highlighted the role of N-substituted benzenesulfonamides in targeting hypoxic tumors . Although this compound remains underexplored, its structural similarity to glyburide precursors (e.g., p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide) suggests potential in diabetes research .
Limitations and Gaps
-
Solubility Issues: Hydrophobicity may limit bioavailability.
-
Selectivity: Off-target effects on human carbonic anhydrases require evaluation .
Future Directions
Structural Modifications
-
Hydrophilic Prodrugs: Phosphate or glycosylate derivatives to enhance solubility.
-
Hybrid Molecules: Conjugation with chemotherapeutic agents (e.g., platinum complexes).
Clinical Translation
-
In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity.
-
Target Validation: CRISPR screening to identify novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume